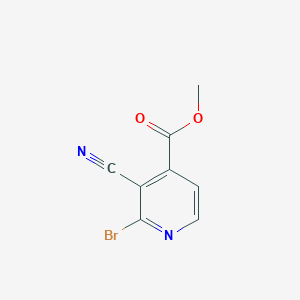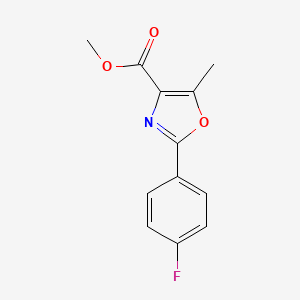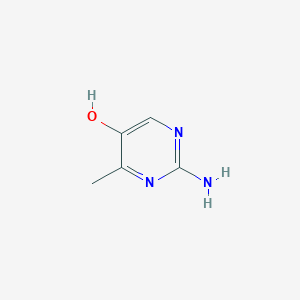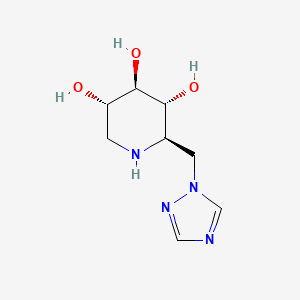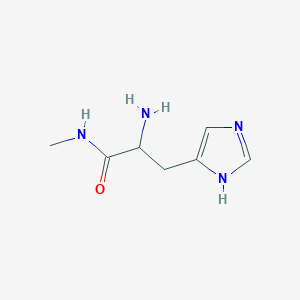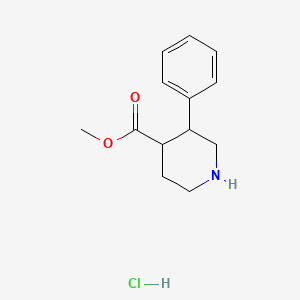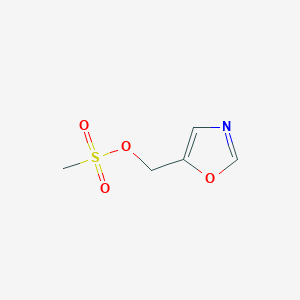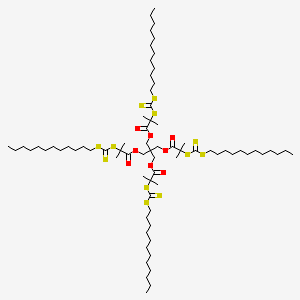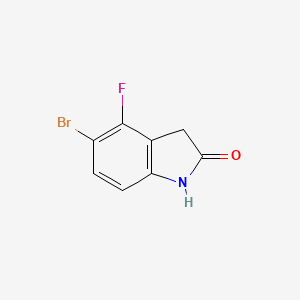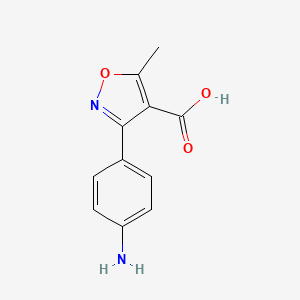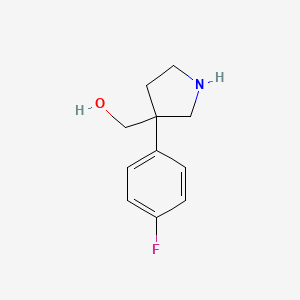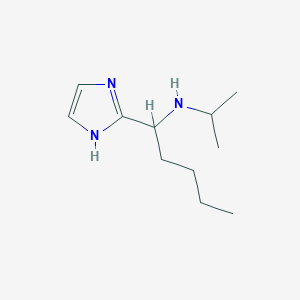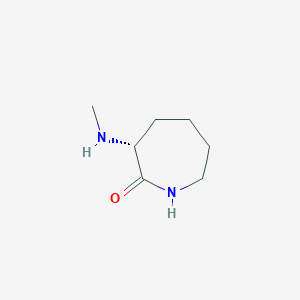
(3R)-3-(Methylamino)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Methylamino)azepan-2-one is a chiral compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Methylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a gold-catalyzed two-step [5 + 2] annulation has been reported to efficiently produce azepan-4-ones, which can be further modified to obtain ®-3-(Methylamino)azepan-2-one .
Industrial Production Methods: Industrial production of ®-3-(Methylamino)azepan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization, and purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted azepanes.
Applications De Recherche Scientifique
®-3-(Methylamino)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studying enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azepan-2-one: A structurally related compound with similar chemical properties.
Dibenzo[b,f]azepin-2-one: Another azepane derivative with distinct biological activities.
Uniqueness: ®-3-(Methylamino)azepan-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity compared to other azepane derivatives.
Propriétés
Numéro CAS |
87298-34-8 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(3R)-3-(methylamino)azepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
DWDJOZZRBORZQE-ZCFIWIBFSA-N |
SMILES isomérique |
CN[C@@H]1CCCCNC1=O |
SMILES canonique |
CNC1CCCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


